molecular formula C20H18ClN3O3 B12174383 3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one

3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one

Cat. No.: B12174383
M. Wt: 383.8 g/mol
InChI Key: YUZONAUWIHGURO-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Substitution Reactions: Introduction of the 3-chloro-4-methoxyphenyl group can be done via electrophilic aromatic substitution.

    Amide Formation: The pyrrolidin-1-ylcarbonyl group can be introduced through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone ring.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with a hydroxyl group, while substitution could replace the chloro group with another functional group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, these compounds may be investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound of the quinazolinone family.

    3-(4-methoxyphenyl)quinazolin-4(3H)-one: A similar compound lacking the chloro and pyrrolidin-1-ylcarbonyl groups.

    7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one: A compound with a similar structure but different substituents.

Uniqueness

The presence of the 3-chloro-4-methoxyphenyl and pyrrolidin-1-ylcarbonyl groups in 3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one may confer unique biological activities or chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one

InChI

InChI=1S/C20H18ClN3O3/c1-27-18-7-5-14(11-16(18)21)24-12-22-17-10-13(4-6-15(17)20(24)26)19(25)23-8-2-3-9-23/h4-7,10-12H,2-3,8-9H2,1H3

InChI Key

YUZONAUWIHGURO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCCC4)Cl

Origin of Product

United States

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